molecular formula C5H11NO B1396611 (S)-(1-Methylazetidin-2-yl)methanol CAS No. 1310411-24-5

(S)-(1-Methylazetidin-2-yl)methanol

Cat. No. B1396611
M. Wt: 101.15 g/mol
InChI Key: ODRFPWJCWBQAJR-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanol, also known as CH3OH, methyl alcohol, hydroxymethane, wood alcohol, or carbinol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio . It acts, due to its polarity, as a solvent for many inorganic salts .


Synthesis Analysis

Methanol synthesis from CO2 via hydrogenation route has been studied . Three reactions, namely CO2 hydrogenation to methanol, reverse-water-gas-shift (RWGS) and methanol decomposition reaction, were considered .


Molecular Structure Analysis

Methanol consists of a methyl group linked with a hydroxyl group .


Chemical Reactions Analysis

Methanol synthesis reactions from CO2 and H2 were investigated . The effect of temperature, pressure and H2/CO2 mole ratio on CO2 conversion and methanol selectivity was examined .


Physical And Chemical Properties Analysis

Methanol is a colorless, fairly volatile liquid with a faintly sweet pungent odor, similar, but somewhat milder and sweeter than ethanol . The flammability of methanol (flash point 12.2 °C, ignition temperature 470 °C) can cause safety problems .

Scientific Research Applications

Catalytic Asymmetric Addition

  • Application : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a derivative of (S)-(1-Methylazetidin-2-yl)methanol, has shown potential in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This is significant in the synthesis of chiral compounds.
  • Details : The process involves asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes with enantioselectivities up to 99.0% ee, highlighting the compound’s potential as a chiral unit for asymmetric induction reactions (Wang et al., 2008).

Organocatalysis in Diels–Alder Reactions

  • Application : Enantiomerically pure aziridin-2-yl methanols, structurally related to (S)-(1-Methylazetidin-2-yl)methanol, have been synthesized and utilized as organocatalysts in Diels–Alder reactions and Friedel–Crafts alkylations, demonstrating moderate to good enantiomeric excesses.
  • Details : These compounds have been particularly effective in coupling reactions involving N-methyl-pyrrole and N-methyl-indole with α,β-unsaturated aldehydes (Bonini et al., 2006).

Methanol as a Hydrogen Source and C1 Synthon

  • Application : Methanol, a simple alcohol structurally related to (S)-(1-Methylazetidin-2-yl)methanol, finds applications in organic synthesis and energy technologies. Its utilization as both a C1 synthon and H2 source for selective N-methylation of amines has been explored.
  • Details : This method employs RuCl3.xH2O as a catalyst and can transform various amines into N-methylated products. The process is also applicable to pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).

Synthesis of Carbonyl Compounds

  • Application : (1-Methyl-1H-imidazol-2-yl) methanol derivatives, related to (S)-(1-Methylazetidin-2-yl)methanol, are synthesized and converted into carbonyl compounds. This showcases its role as a masked form of the carbonyl group and a synthon.
  • Details : The process involves preparing these derivatives via treatment with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents (Ohta et al., 1987).

Natural Products and Traditional Medicine

  • Application : The roots of Raphanus sativus L., containing natural products including Cis-(1-methylazetidin-2-yl) methanol, have been traditionally used as an anti-migraine drug in China.
  • Details : This study isolated two new natural products from the roots of Raphanus sativus L., identifying potential candidates for anti-migraine drug studies (Wu et al., 2014).

Antimicrobial Activity Studies

  • Application : Derivatives of (S)-(1-Methylazetidin-2-yl)methanol, such as oxazolidinone derivatives, have been synthesized and evaluated for antibacterial activity, although they showed no potent activity against tested strains.
  • Details : This study involved the synthesis of seven (S)-5-(heterocycle methylene)-3-(3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidin-2-ones and tested their antimicrobial efficacy (Zhou, 2006).

Safety And Hazards

Methanol is a substance of high toxicity that is rapidly and almost completely adsorbed orally (via the gastrointestinal tract), by inhalation, or through the skin . The vapors are slightly heavier than air and may explode if ignited .

Future Directions

Methanol is increasingly being discussed and considered as an alternative shipping fuel . More sustainable fuels from biogenic or synthetic sources – such as blue and green variants of methanol – will be able to support this sustainable transition in shipping .

properties

IUPAC Name

[(2S)-1-methylazetidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-3-2-5(6)4-7/h5,7H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRFPWJCWBQAJR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(1-Methylazetidin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(1-Methylazetidin-2-yl)methanol
Reactant of Route 2
(S)-(1-Methylazetidin-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
(S)-(1-Methylazetidin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(S)-(1-Methylazetidin-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(S)-(1-Methylazetidin-2-yl)methanol
Reactant of Route 6
(S)-(1-Methylazetidin-2-yl)methanol

Citations

For This Compound
1
Citations
V Peper - Oldenburg, Univ., Diss., 1998
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.